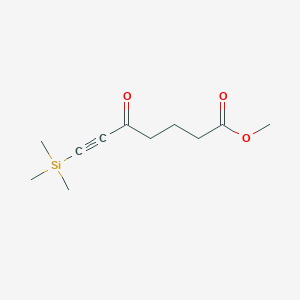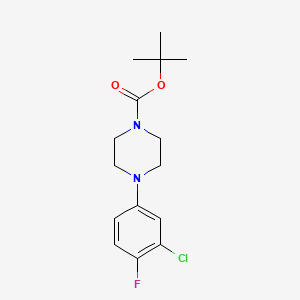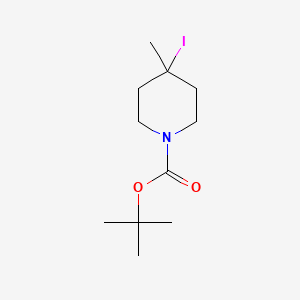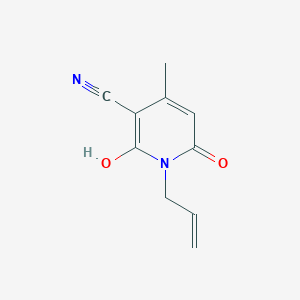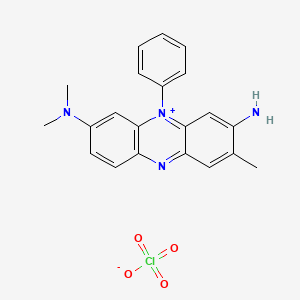
Phenazinium, 3-amino-7-(dimethylamino)-2-methyl-5-phenyl-, perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenazinium, 3-amino-7-(dimethylamino)-2-methyl-5-phenyl-, perchlorate is a complex organic compound belonging to the phenazinium family. This compound is characterized by its unique structure, which includes an amino group, a dimethylamino group, and a phenyl group. It is often used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenazinium, 3-amino-7-(dimethylamino)-2-methyl-5-phenyl-, perchlorate typically involves oxidative cyclization. One common method uses potassium permanganate as an oxidant. The process involves reacting various o-substituted toluidines with 4-amino-N,N-dimethylaniline and aniline under specific conditions such as temperature, pH, and reaction time . The reaction is carried out at a temperature of 95°C and a pH of 4.5 for about 8 hours .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar oxidative cyclization methods. The use of potassium permanganate as an oxidant is favored due to its efficiency and environmental friendliness .
Analyse Chemischer Reaktionen
Types of Reactions
Phenazinium, 3-amino-7-(dimethylamino)-2-methyl-5-phenyl-, perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Substitution: It can undergo substitution reactions where the amino or dimethylamino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate is commonly used for oxidation reactions.
Substitution Reagents: Various electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative cyclization with potassium permanganate yields phenazinium chlorides .
Wissenschaftliche Forschungsanwendungen
Phenazinium, 3-amino-7-(dimethylamino)-2-methyl-5-phenyl-, perchlorate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which Phenazinium, 3-amino-7-(dimethylamino)-2-methyl-5-phenyl-, perchlorate exerts its effects involves its interaction with molecular targets and pathways. The compound can interact with various enzymes and proteins, leading to changes in their activity . The specific pathways involved depend on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-amino-7-(dimethylamino)phenothiazin-5-ium: This compound is similar in structure and is used as a histological dye.
Methylene Blue: Another phenothiazinium dye with similar applications in biological studies.
Uniqueness
Phenazinium, 3-amino-7-(dimethylamino)-2-methyl-5-phenyl-, perchlorate is unique due to its specific combination of functional groups, which gives it distinctive chemical properties and makes it suitable for a wide range of applications .
Eigenschaften
CAS-Nummer |
51896-65-2 |
|---|---|
Molekularformel |
C21H21ClN4O4 |
Molekulargewicht |
428.9 g/mol |
IUPAC-Name |
8-N,8-N,3-trimethyl-10-phenylphenazin-10-ium-2,8-diamine;perchlorate |
InChI |
InChI=1S/C21H20N4.ClHO4/c1-14-11-19-21(13-17(14)22)25(15-7-5-4-6-8-15)20-12-16(24(2)3)9-10-18(20)23-19;2-1(3,4)5/h4-13,22H,1-3H3;(H,2,3,4,5) |
InChI-Schlüssel |
CFUDOTXBYPVKLI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=NC3=C(C=C(C=C3)N(C)C)[N+](=C2C=C1N)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



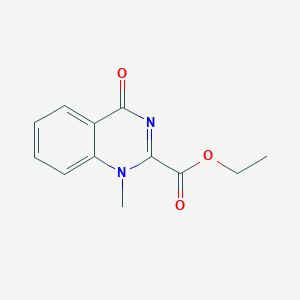



![2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B13972437.png)

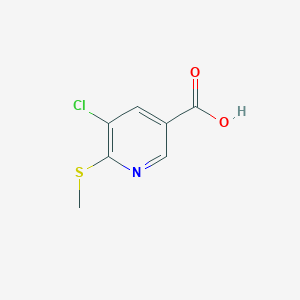
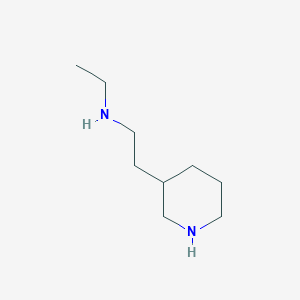
![1-Oxaspiro[2.3]hexane-2-methanol](/img/structure/B13972472.png)
